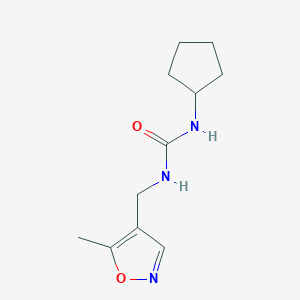

![molecular formula C7H4ClIN2 B2826803 8-Chloro-7-iodoimidazo[1,2-A]pyridine CAS No. 1447607-66-0](/img/structure/B2826803.png)

8-Chloro-7-iodoimidazo[1,2-A]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

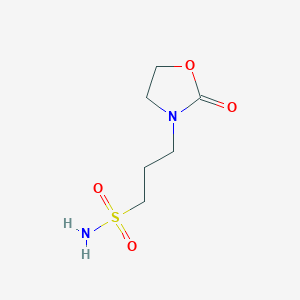

8-Chloro-7-iodoimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 . This compound is recognized as a significant heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClIN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, imidazo[1,2-a]pyridines are known to be involved in a wide range of chemical reactions .Scientific Research Applications

Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives have been explored for their antibacterial properties . Researchers have investigated the efficacy of 8-Chloro-7-iodoimidazo[1,2-a]pyridine against bacterial pathogens. Further studies are needed to elucidate its mechanism of action and optimize its antibacterial potential.

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has shown promise as an anticancer agent . Researchers have evaluated this compound for its cytotoxic effects on cancer cells. Investigations into its selectivity, cellular pathways, and potential combination therapies are ongoing.

HIV Inhibition

Imidazo[1,2-a]pyridines have been investigated as potential inhibitors of HIV . While this compound is not yet a well-established candidate, its structural features make it interesting for further exploration in the context of antiviral drug development.

Anti-Inflammatory Activity

The imidazo[1,2-a]pyridine core has been associated with anti-inflammatory effects . Researchers may explore this compound for its ability to modulate inflammatory pathways. Preclinical studies could shed light on its potential therapeutic applications.

Anxiolytic/Hypnotic Agents

Certain imidazo[1,2-a]pyridine derivatives are used as anxiolytic and hypnotic drugs . Although not specifically this compound, this class of compounds highlights the importance of functionalization routes for drug development.

Gastrointestinal Disorders and Peptic Ulcer Therapy

Imidazo[1,2-a]pyridine-based drugs, such as zolimidine, have been used for gastrointestinal disorders and peptic ulcers . While not directly related to this compound, understanding the broader context of this scaffold informs potential applications.

Future Directions

Imidazo[1,2-a]pyridines, including 8-Chloro-7-iodoimidazo[1,2-A]pyridine, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications . Future research may focus on further exploration of substituents at various positions on the imidazo[1,2-a]pyridine ring to improve potency against various diseases .

properties

IUPAC Name |

8-chloro-7-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDRDLOLSAGCIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)

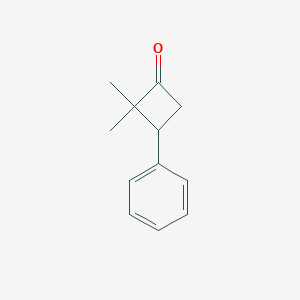

![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)

![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)

![6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2826739.png)